molecular formula C21H20O B8303131 3,3,3-Triphenylpropan-1-ol CAS No. 15070-88-9

3,3,3-Triphenylpropan-1-ol

Cat. No.: B8303131
CAS No.: 15070-88-9
M. Wt: 288.4 g/mol
InChI Key: YTCIFIIVIUREOO-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropan-1-ol is a tertiary alcohol characterized by three phenyl groups attached to the β-carbon of a propanol backbone. These analogs share functional similarities, such as steric bulk and electronic effects, but differ in reactivity, physical properties, and applications. Key analogs include 3,3,3-trifluoro-2-phenylpropan-1-ol (CAS 113242-93-6), 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol, and 2,2-dimethyl-3-(3-tolyl)propan-1-ol .

Properties

CAS No.

15070-88-9

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

3,3,3-triphenylpropan-1-ol

InChI

InChI=1S/C21H20O/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2

InChI Key

YTCIFIIVIUREOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physical Properties of Selected Propanol Derivatives

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
3,3,3-Trifluoro-2-phenylpropan-1-ol C₉H₉F₃O 190.17 Not reported 1.176 (predicted) Phenyl, trifluoromethyl
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol C₁₁H₉F₆O 298.18 Not reported - Bis(trifluoromethyl)phenyl
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 Not reported - Tolyl, dimethyl
3-(3-Chlorophenoxy)propan-1-ol C₉H₁₁ClO₂ 186.64 Not reported - Chlorophenoxy

Key Observations :

  • Steric Effects: 3,3,3-Triphenylpropan-1-ol (hypothetical analog) would exhibit significant steric hindrance due to three phenyl groups, reducing solubility in polar solvents compared to less-substituted analogs like 3-(3-chlorophenoxy)propan-1-ol .
  • Electronic Effects : Fluorinated derivatives (e.g., trifluoromethyl groups) enhance electrophilicity and stability against oxidation, as seen in 3,3,3-trifluoro-2-phenylpropan-1-ol .
  • Hydrophobicity: Aryl-substituted propanols (e.g., tolyl or phenyl groups) are more lipophilic than aliphatic derivatives, influencing their use in fragrance or pharmaceutical formulations .

Key Observations :

  • Photocatalyst-Free Synthesis: High-yield routes (75%) for fluorinated propanols highlight the efficiency of radical or light-mediated pathways .
  • Scalability: Industrial synthesis of fragrance-related propanols (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol) prioritizes cost-effectiveness over yield optimization .

Key Observations :

  • Fragrance Industry: Aryl-substituted propanols (e.g., tolyl derivatives) are subject to IFRA standards to mitigate sensitization risks .
  • Pharmaceuticals : Fluorinated analogs are valued for metabolic stability but require rigorous toxicity profiling .
  • Environmental Impact: Chlorinated derivatives (e.g., 3-(3-chlorophenoxy)propan-1-ol) may persist in ecosystems, necessitating EPA oversight .

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